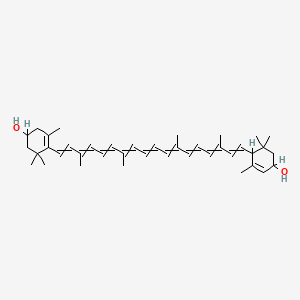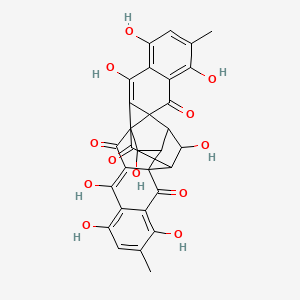![molecular formula C15H16N6O7S B1675585 2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid CAS No. 126165-78-4](/img/structure/B1675585.png)
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY 173013 ist eine bicyclische Pyrazolidinon-Verbindung, die für ihre antibakteriellen Eigenschaften bekannt ist . Sie hat die Summenformel C15H16N6O7S und ein Molekulargewicht von 424,39 . Diese Verbindung zeichnet sich durch ihren einzigartigen Aza-γ-Lactam-Ring aus, der mit den β-Lactam-Antibiotika verwandt ist.
Vorbereitungsmethoden
Die Synthese von LY 173013 beinhaltet die Bildung einer bicyclischen Pyrazolidinon-Struktur. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Pyrazolidinon-Rings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden an die bicyclische Struktur eingeführt, um ihre antibakteriellen Eigenschaften zu verbessern.
Industrielle Produktionsverfahren für LY 173013 sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Chemische Reaktionsanalyse
LY 173013 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Halogene oder Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
LY 173013 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung der Eigenschaften und Reaktionen von bicyclischen Pyrazolidinonen verwendet.
Biologie: Seine antibakteriellen Eigenschaften machen es zu einer wertvollen Verbindung zur Untersuchung bakterieller Resistenzmechanismen und zur Entwicklung neuer Antibiotika.
Medizin: LY 173013 wird auf seinen potenziellen Einsatz bei der Behandlung bakterieller Infektionen untersucht.
Industrie: Es wird bei der Entwicklung von antibakteriellen Beschichtungen und Materialien verwendet
Wirkmechanismus
LY 173013 übt seine antibakterielle Wirkung aus, indem es bakterielle Enzyme wie β-Lactamase und Penicillin-bindende Proteine angreift. Diese Enzyme sind entscheidend für die Synthese der bakteriellen Zellwand, und ihre Hemmung führt zur Störung der Zellwandbildung, was letztendlich zum Absterben der Bakterienzellen führt.
Analyse Chemischer Reaktionen
LY 173013 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
LY 173013 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactions of bicyclic pyrazolidinones.
Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: LY 173013 is investigated for its potential use in treating bacterial infections.
Industry: It is used in the development of antibacterial coatings and materials
Wirkmechanismus
LY 173013 exerts its antibacterial effects by targeting bacterial enzymes such as β-lactamases and penicillin-binding proteins. These enzymes are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
LY 173013 ist aufgrund seiner bicyclischen Pyrazolidinon-Struktur und des Aza-γ-Lactam-Rings einzigartig. Zu ähnlichen Verbindungen gehören andere β-Lactam-Antibiotika wie Penicilline und Cephalosporine. Die einzigartige Struktur von LY 173013 verleiht ihm unterschiedliche antibakterielle Eigenschaften und Wirkmechanismen.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
CAS-Nummer |
126165-78-4 |
|---|---|
Molekularformel |
C15H16N6O7S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C15H16N6O7S/c1-27-14(26)6-3-20-4-7(12(23)21(20)10(6)13(24)25)17-11(22)9(19-28-2)8-5-29-15(16)18-8/h5,7H,3-4H2,1-2H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |
InChI-Schlüssel |
LBQXXYPVUCVIOC-DJKKODMXSA-N |
SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Isomerische SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O |
Kanonische SMILES |
COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-((2,3-dihydro-5-methoxy-3-oxo-2-benzofuranyl)methyl)benzoic acid LY 171859 LY-171859 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)













